molecular formula C13H16O4 B8711704 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydrofuran CAS No. 117528-77-5

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydrofuran

Cat. No. B8711704
M. Wt: 236.26 g/mol
InChI Key: JMGMVAUCLKONOL-UHFFFAOYSA-N
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Patent
US07868204B2

Procedure details

To a solution of 5-iodo-1,2,3-trimethoxybenzene (900 mg, 3.06 mmol) and 2,3-dihydrofuran (1.16 mL, 15.3 mmol) in dry DMF (8 mL) were added PPh3 (20 mg, 0.077 mmol), KOAc (901 mg, 9.18 mmol), n-Bu4NCl (850 mg, 3.06 mmol) and Pd(OAc)2 (17 mg, 0.077 mmol). The reaction mixture was stirred 18 h at 80° C. The reaction mixture was diluted with AcOEt and water. After separation, the organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude residue was then purified by flash chromatography on silica gel (AcOEt/Hexane: 20/80) to afford the title compound 287 (311 mg, 1.32 mmol, 43% yield). 1H NMR: (300 MHz, CDCl3) δ (ppm): 6.59 (s, 2H), 6.45 (m, 1H), 5.45 (dd, J=10.5, 8.4 Hz, 1H), 4.97 (m, 1H), 3.87 (s, 6H), 3.84 (s, 3H), 3.06 (m, 1H), 2.62 (m, 1H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
901 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
catalyst
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([O:10][CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1.[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1.CC([O-])=O.[K+]>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CCOC(C)=O.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([CH:18]2[CH2:17][CH:16]=[CH:15][O:14]2)[CH:3]=[C:4]([O:12][CH3:13])[C:5]=1[O:10][CH3:11] |f:2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
IC=1C=C(C(=C(C1)OC)OC)OC
Name
Quantity
1.16 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
901 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
850 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
17 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
20 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 18 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was then purified by flash chromatography on silica gel (AcOEt/Hexane: 20/80)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C1OC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.32 mmol
AMOUNT: MASS 311 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.